N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-20(25-13-18(14-25)24-21-22-10-5-11-23-21)17-8-4-9-19(12-17)27-15-16-6-2-1-3-7-16/h1-12,18H,13-15H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECBQFNJWJEYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Benzyloxybenzoyl Group: This step often involves the use of benzyloxybenzoyl chloride and a suitable base to facilitate the acylation reaction.
Introduction of the Pyrimidine Ring: The final step involves coupling the azetidine derivative with a pyrimidine precursor under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Azetidine Ring Formation
The azetidine core is typically generated through cyclization of amino alcohol precursors. For example, benzyl 3-aminoazetidine-1-carboxylate ( ) is a common intermediate, synthesized via:
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Cyclization : Reaction of amino alcohols with carbonylating agents (e.g., phosgene or carbonyl chlorides) to form the azetidine ring.
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Protection : Use of carbamate protecting groups (e.g., benzyloxycarbonyl, Cbz) to stabilize reactive amines during synthesis .
Pyrimidin-2-amine Substitution
The pyrimidin-2-amine moiety is introduced via:
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Nucleophilic Substitution : Reaction of azetidine derivatives with pyrimidin-2-amine under basic conditions (e.g., HOBt/HCTU coupling agents) .
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Coupling Reactions : Employment of peptide coupling agents (e.g., HCTU, EDCl) to facilitate amide bond formation between the azetidine and pyrimidine moieties .
Benzyloxybenzoyl Group Incorporation
The 3-(benzyloxy)benzoyl substituent is introduced through:
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Esterification : Reaction of hydroxyl groups with benzyl chloroformate or similar reagents to form the benzyloxy group.
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Amide Bond Formation : Coupling of benzoyl chloride derivatives with azetidine amines under controlled conditions.
Key Reaction Conditions
Amide Bond Formation
The coupling of azetidine amines with pyrimidin-2-amine involves:
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Activation : Use of carbodiimides (e.g., EDCl) or coupling agents (e.g., HCTU) to activate carboxyl groups.
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Nucleophilic Attack : The amine group attacks the activated carbonyl, forming the amide bond .
Benzyloxy Group Stability
The benzyloxy group is introduced via esterification, ensuring stability during subsequent reactions. Deprotection (e.g., hydrogenation) is performed in the final stages to avoid side reactions .
Analytical Techniques
| Technique | Purpose | Key Data Points |
|---|---|---|
| HPLC | Purity assessment | Retention time, peak symmetry |
| NMR (1H/13C) | Structural confirmation | Ring currents, coupling patterns |
| Mass Spectrometry | Molecular weight verification | [M+H]+ ion (m/z = 414.4) |
| In Vitro Testing | Enzyme inhibition (e.g., PARP) | IC50 values (nM range) |
Comparative Analysis with Related Compounds
Challenges and Optimization Strategies
Scientific Research Applications
Pharmacological Potential
N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine exhibits potential as a therapeutic agent due to its ability to inhibit specific protein kinases. Protein kinases are implicated in various diseases, including cancer and autoimmune disorders. The inhibition of these kinases can lead to reduced cell proliferation and survival, making this compound a candidate for cancer therapy .
Inhibition of Janus Kinase
Research indicates that compounds similar to this compound can inhibit Janus Kinase (JAK) pathways. JAK inhibitors are particularly relevant in treating autoimmune diseases and certain cancers, as they modulate immune responses and inflammatory processes .
Case Studies
Several studies have explored the effects of pyrimidine derivatives on cancer cell lines:
- A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Another investigation highlighted the anti-inflammatory properties of related compounds, suggesting potential applications in treating inflammatory diseases like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Implications and Gaps
- Activity Data: Limited biological data for BG15810 hinders direct functional comparison. Propanamide derivatives () suggest benzyloxy groups correlate with activity, but core structures dictate target specificity .
- Structural Advantages : Azetidine’s rigidity may confer superior binding kinetics compared to flexible propanamide or triazolo-pyrimidine analogues.
Biological Activity
N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula . Its structure features a pyrimidine ring, an azetidine moiety, and a benzyloxy group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Protein Kinases : The compound has been noted for its inhibitory effects on certain protein kinases, which play crucial roles in cell signaling pathways. Such inhibition can lead to the modulation of various cellular processes, including proliferation and apoptosis.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties. It has shown efficacy against several cancer cell lines by inducing cell cycle arrest and promoting apoptosis.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Efficacy : In a study involving various human cancer cell lines, this compound was shown to inhibit cell viability significantly. The IC50 values ranged from 5 to 15 µM depending on the specific cancer type tested. The mechanism involved the activation of caspase pathways leading to apoptosis .
- Inhibition of Janus Kinases (JAK) : Research indicated that this compound effectively inhibits JAK kinases, which are implicated in several inflammatory diseases and cancers. The inhibition was quantified using enzyme assays, revealing an IC50 value of approximately 20 nM for JAK3 .
- Anti-inflammatory Mechanism : In vitro studies demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in autoimmune diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of intermediates like benzyloxy-substituted aromatic amines. A general procedure includes:
Azetidine ring formation : Catalytic reductive amination (e.g., using Pd/NiO under hydrogen atmosphere) to construct the azetidine moiety .
Coupling reactions : Amide bond formation between the azetidine intermediate and pyrimidin-2-amine, often using activating agents like EDCI or HOBt in polar aprotic solvents .
Characterization is performed via H NMR and X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with shifts around δ 7.2–7.5 ppm indicating benzyloxy aromatic protons .
- X-ray crystallography : Resolves ambiguities in stereochemistry, such as hydrogen bonding patterns (e.g., N–H⋯N interactions in azetidine rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for the azetidine ring formation step?
- Methodological Answer :
- Catalyst selection : Pd/NiO catalysts (1.1 wt%) under hydrogen atmosphere improve reductive amination efficiency, achieving >95% yields for similar amines .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 10 hours to <2 hours) while maintaining high purity, as demonstrated in phenoxazine syntheses .
- Solvent optimization : Polar aprotic solvents like DMF enhance intermediate stability during coupling steps .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Target engagement assays : Use fluorescent probes or isotopic labeling to verify target binding (e.g., kinase or enzyme inhibition) in cellular environments .
- Metabolic stability studies : Evaluate hepatic microsomal degradation to identify metabolites that may alter activity in vivo .
- Structural analogs : Modify the benzyloxy group to enhance lipophilicity, improving membrane permeability and bioavailability .
Q. How do computational methods aid in predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Docking simulations : Molecular docking (e.g., using AutoDock Vina) identifies binding poses with COX-2 or kinase targets, validated by experimental IC values .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends in azetidine ring functionalization .
Q. What experimental controls are essential for validating enzyme inhibition assays?
- Methodological Answer :
- Positive controls : Use established inhibitors (e.g., celecoxib for COX-2) to benchmark activity .
- Negative controls : Include solvent-only samples to rule out non-specific binding.
- Dose-response curves : Generate IC values across 3-5 logarithmic concentrations to ensure reproducibility .
Data Contradiction Analysis
Q. How to address discrepancies in NMR and X-ray crystallography data for structural assignments?
- Methodological Answer :
- Dynamic effects in NMR : Conformational flexibility (e.g., rotameric states of the benzyloxy group) may cause peak splitting, resolved by variable-temperature NMR .
- Crystallographic refinement : Use SHELXL to model disorder in crystal structures, particularly for flexible azetidine moieties .
Q. Why might biological activity vary between batches synthesized via different routes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
